Azetidine, N-dimethylcarbamoyl-

Description

Azetidine (B1206935) Ring System: Structural Characteristics and Significance in Organic Chemistry

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom and three carbon atoms. Its structure is analogous to cyclobutane, but with one methylene (B1212753) group replaced by a nitrogen atom. This structural feature imparts a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a defining characteristic of azetidines, influencing their reactivity and making them valuable synthetic intermediates. rsc.orgrsc.org While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are more reactive than their five-membered pyrrolidine (B122466) counterparts, which have significantly less ring strain. rsc.org

The nitrogen atom within the azetidine ring can be substituted, and this substitution pattern significantly influences the molecule's properties. The geometry of the azetidine ring is typically puckered, though the degree of puckering can be influenced by the nature of the substituents on both the nitrogen and carbon atoms. This conformational flexibility, combined with the potential for stereoisomerism at the substituted carbon and nitrogen atoms, makes azetidines attractive scaffolds in stereoselective synthesis. In organic synthesis, azetidines serve as versatile building blocks for the construction of more complex nitrogen-containing molecules through various transformations, including ring-opening and ring-expansion reactions. rsc.org

Historical Overview of Azetidine Chemistry

The synthesis of azetidine derivatives has historically been a challenging endeavor due to the inherent ring strain. nih.gov Early methods for the construction of the azetidine ring often involved intramolecular cyclization reactions of 3-aminopropyl halides or related precursors. One of the more established and widely used methods for synthesizing azetidines is the reduction of β-lactams (azetidin-2-ones). acs.orgwikipedia.org This approach benefits from the ready availability of a wide variety of β-lactam precursors.

Over the years, significant advancements have been made in the synthesis of azetidines, expanding the toolkit available to organic chemists. rsc.org These modern synthetic strategies include:

Intramolecular C-N bond formation: This classic approach involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the appropriate position. magtech.com.cn

[2+2] Cycloaddition reactions: The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. nih.gov

Ring contraction and expansion reactions: Methods involving the contraction of five-membered heterocycles or the expansion of three-membered rings have also been developed. magtech.com.cn

Metal-catalyzed reactions: The use of transition metal catalysts has enabled novel and efficient routes to azetidine derivatives. rsc.org

These developments have made a wider range of substituted azetidines more accessible for investigation and application.

Overview of N-Carbamoyl Azetidine Derivatives, including Azetidine, N-dimethylcarbamoyl-

N-Carbamoyl azetidines are a subclass of azetidine derivatives characterized by the presence of a carbamoyl (B1232498) group attached to the nitrogen atom of the azetidine ring. The general structure consists of the four-membered ring with the nitrogen atom bonded to a carbonyl group, which is in turn bonded to a nitrogen atom.

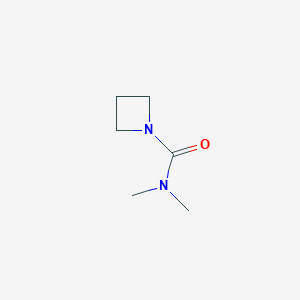

Azetidine, N-dimethylcarbamoyl- (N,N-dimethyl-1-azetidinecarboxamide) is a specific example of this class. In this compound, the nitrogen of the carbamoyl group is substituted with two methyl groups. The presence of the N-dimethylcarbamoyl group significantly influences the electronic properties and reactivity of the azetidine nitrogen.

The synthesis of N-carbamoyl derivatives can be achieved through various methods, often involving the reaction of azetidine or a substituted azetidine with a suitable carbamoylating agent, such as a carbamoyl chloride or an isocyanate. For instance, the reaction of azetidine with N,N-dimethylcarbamoyl chloride would be a direct route to Azetidine, N-dimethylcarbamoyl-.

Table 1: Physicochemical Properties of Azetidine, N-dimethylcarbamoyl- nih.gov

| Property | Value |

| IUPAC Name | N,N-dimethylazetidine-1-carboxamide |

| Synonyms | Azetidine, N-dimethylcarbamoyl-; 1-Azetidinecarboxamide, N,N-dimethyl-; 1-dimethylcarbamoylazetidine |

| CAS Number | 57031-53-5 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Computed XLogP3-AA | -0.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Research Significance and Scope of Azetidine, N-dimethylcarbamoyl- in Academic Inquiry

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in a number of bioactive molecules and approved drugs. rsc.orgnih.gov The incorporation of an azetidine ring can impart desirable pharmacokinetic properties, such as improved metabolic stability, solubility, and cell permeability. researchgate.netenamine.net The rigid, three-dimensional nature of the azetidine ring also allows for precise control over the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. enamine.net

N-Substituted azetidines, including N-carbamoyl derivatives, are of particular interest in drug discovery. google.com The substituent on the nitrogen atom can be readily modified to fine-tune the pharmacological profile of a molecule. While extensive research has been conducted on various azetidine derivatives, specific academic inquiry into Azetidine, N-dimethylcarbamoyl- appears to be limited based on available literature. However, its structural features suggest potential applications as a building block in the synthesis of more complex molecules for biological evaluation. The N-dimethylcarbamoyl group can influence the polarity and hydrogen bonding capacity of the molecule, which are important factors in drug design.

The broader class of N-carbamoyl heterocycles has been explored for a range of biological activities. Therefore, Azetidine, N-dimethylcarbamoyl- represents a chemical entity with potential for further investigation within the context of medicinal chemistry and as a tool for exploring the chemical space around the azetidine scaffold.

Structure

3D Structure

Properties

CAS No. |

57031-53-5 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N,N-dimethylazetidine-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-7(2)6(9)8-4-3-5-8/h3-5H2,1-2H3 |

InChI Key |

MZKXVQSPNGBYIF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N1CCC1 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity of Azetidine, N Dimethylcarbamoyl and Its Analogues

Ring Strain and Its Influence on Azetidine (B1206935) Reactivity

Azetidines, including N-dimethylcarbamoyl-azetidine, are four-membered nitrogen-containing heterocycles characterized by significant ring strain. rsc.orgrsc.orgresearchwithrutgers.com This strain, estimated to be approximately 25.4 kcal/mol, is a key determinant of their chemical reactivity. rsc.orgrsc.org It lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of the more stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines more stable and easier to handle than aziridines, yet reactive enough to participate in a variety of chemical transformations that are not as readily accessible for less strained systems. rsc.orgrsc.orgresearchwithrutgers.com

The inherent strain in the azetidine ring arises from bond angle compression, with bond angles around 60°, significantly deviating from the ideal 109.5° for sp³ hybridized carbons. wikipedia.org This deviation from optimal geometry leads to a higher energy ground state, which can be relieved through ring-opening reactions. rsc.orgnih.gov The reactivity of azetidines is, therefore, largely driven by the release of this ring strain. rsc.orgrsc.orgresearchwithrutgers.com

The nature of the substituent on the nitrogen atom also plays a crucial role in the reactivity of the azetidine ring. Electron-withdrawing groups on the nitrogen can influence the basicity and nucleophilicity of the nitrogen atom, as well as the susceptibility of the ring to nucleophilic attack. srce.hr For instance, N-acyl and N-sulfonyl groups can activate the azetidine ring towards ring-opening reactions.

The balance between stability and reactivity makes azetidines valuable building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.comrsc.org Their unique reactivity profile, governed by ring strain, allows for selective functionalization through various ring-opening and ring-expansion reactions. rsc.org

Ring-Opening Reactions of Azetidine Derivatives

The relief of ring strain is a primary driving force for the reactions of azetidines, with ring-opening reactions being a prominent class of transformations. These reactions can be initiated by nucleophiles, Lewis acids, or thermal and acid-mediated conditions, leading to a diverse array of functionalized acyclic products.

Nucleophilic ring-opening is a major reaction pathway for azetidines and their derivatives. magtech.com.cnresearchgate.net The regioselectivity of this process is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. magtech.com.cn In unsymmetrically substituted azetidines, the site of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

Generally, in azetidines with an activating group on the nitrogen (like a tosyl or nosyl group) and a substituent at the C2 position, nucleophilic attack preferentially occurs at the less substituted C4 position. However, the presence of substituents that can stabilize a positive charge, such as an aryl group at C2, can direct the nucleophile to attack the C2 carbon in an S_N2-type mechanism. iitk.ac.iniitk.ac.in For instance, the ring-opening of 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid proceeds via an S_N2 pathway, leading to non-racemic amino ethers. iitk.ac.iniitk.ac.in

The stereochemistry of nucleophilic ring-opening reactions of azetidines often proceeds with inversion of configuration at the carbon atom undergoing attack, which is characteristic of an S_N2 mechanism. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds from chiral azetidines. nih.gov

Studies on enantiopure azetidinium salts have provided significant insights into the regioselectivity of nucleophilic ring-opening. researchgate.net With various nitrogen and oxygen nucleophiles, it was observed that nucleophilic attack generally occurs regioselectively at the C4 position in azetidinium ions without a substituent at this position. researchgate.net Conversely, for trisubstituted azetidinium ions with a methyl group at C4, the ring-opening happens with high regioselectivity at the C2 position. researchgate.net

The table below summarizes the regioselectivity observed in the nucleophilic ring-opening of various azetidinium salts.

| Azetidinium Salt Substituent Pattern | Position of Nucleophilic Attack |

| Unsubstituted at C4 | C4 |

| Methyl group at C4 (trisubstituted) | C2 |

This table is based on findings from studies on enantiopure azetidinium salts. researchgate.net

Lewis acids play a significant role in activating the azetidine ring towards nucleophilic attack, making ring-opening reactions more facile. magtech.com.cniitk.ac.iniitk.ac.in They coordinate to the nitrogen atom of the azetidine, increasing the electrophilicity of the ring carbons and facilitating the cleavage of the C-N bond. magtech.com.cn

A variety of Lewis acids, including BF₃·OEt₂, Cu(OTf)₂, and Zn(OTf)₂, have been effectively used to promote the ring-opening of N-activated azetidines with a range of nucleophiles such as alcohols, thiols, and electron-rich arenes. rsc.orgiitk.ac.inthieme-connect.comresearchgate.net For example, the reaction of 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid like Cu(OTf)₂ proceeds smoothly to afford 1,3-amino ethers in excellent yields. iitk.ac.in The choice of Lewis acid can sometimes influence the reaction's efficiency and selectivity. researchgate.net

The mechanism of Lewis acid-catalyzed ring-opening is often proposed to proceed through an S_N2-type pathway, which is supported by the observed stereochemistry of the products. iitk.ac.iniitk.ac.inacs.org This approach has been instrumental in developing enantioselective ring-opening reactions of chiral azetidines. iitk.ac.in

A domino ring-opening cyclization (DROC) of activated azetidines with alkynes, catalyzed by Cu(OTf)₂, has also been developed for the synthesis of tetrahydropyridines. thieme-connect.com This process involves the S_N2-type ring-opening of the azetidine by the alkyne, followed by an intramolecular cyclization. thieme-connect.com

The table below provides examples of Lewis acids used in the ring-opening of azetidines and the corresponding nucleophiles and products.

| Lewis Acid | Nucleophile | Azetidine Substrate | Product |

| Cu(OTf)₂ | Alcohols | (S)-2-Aryl-N-tosylazetidine | Non-racemic 1,3-amino ethers |

| BF₃·OEt₂ | Alcohols, Thiols | N-Activated azetidines | γ-Amino ethers, γ-Amino thiols |

| Cu(OTf)₂ | Alkynes | Activated azetidines | Tetrahydropyridines |

| Various | Aromatic nucleophiles | N-Activated azetidines | Friedel-Crafts products |

This table is a compilation of data from various studies on Lewis acid-catalyzed azetidine ring-opening reactions. rsc.orgiitk.ac.inthieme-connect.comresearchgate.net

In addition to nucleophilic and Lewis acid-catalyzed methods, thermal and acid-mediated conditions can also induce ring transformations of azetidines. These reactions often involve the cleavage of a C-N bond followed by rearrangement or intramolecular cyclization.

An acid-mediated intramolecular ring-opening decomposition has been observed for certain N-substituted aryl azetidines. nih.gov In these cases, a pendant amide group can act as an internal nucleophile, attacking the azetidinium ion formed under acidic conditions. This leads to a rearrangement and subsequent decomposition of the molecule. nih.gov The stability of these compounds was found to be dependent on the nature of the N-substituent and the length of the alkyl chain connecting the amide and the azetidine ring. nih.gov

Thermal rearrangements of azetidines can also occur, although they are less common than for the more strained aziridines. The specific outcome of a thermal reaction is highly dependent on the substitution pattern of the azetidine ring.

Intramolecular Rearrangements (e.g., Stevens Rearrangement, Ring Expansion)

Azetidines and their derivatives can undergo various intramolecular rearrangements, leading to the formation of other heterocyclic systems or functionalized acyclic amines. These rearrangements are often driven by the release of ring strain and can be initiated by various stimuli.

One notable intramolecular rearrangement is the Stevens rearrangement, which typically involves the rearrangement of an ammonium (B1175870) ylide. nih.govacs.orgnih.gov While more commonly associated with aziridinium (B1262131) ylides, the Stevens rearrangement can also occur in azetidine systems. nih.gov For instance, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to the formation of a pyrrolidine (B122466) via a one-carbon ring expansion, proceeding through a rsc.orgnih.gov-Stevens rearrangement of the intermediate ammonium ylide. nih.gov

Ring expansion is another important intramolecular transformation of azetidines. magtech.com.cnresearchgate.netmagtech.com.cn These reactions allow for the conversion of the four-membered ring into larger, more stable heterocyclic systems. For example, acid-mediated ring expansion of azetidines has been utilized to synthesize 1,3-oxazinan-2-ones, which are valuable motifs in medicinal chemistry. rsc.org

The base-induced Sommelet-Hauser rearrangement of azetidine-2-carboxylic acid ester-derived ammonium salts has also been demonstrated, leading to 2-aryl-substituted derivatives. researchgate.net The inherent ring strain of the four-membered ring facilitates the formation of the necessary ylide intermediate and accelerates the rearrangement process. researchgate.net

Intermolecular Reactions and Functionalization

Beyond ring-opening and rearrangement reactions, the azetidine scaffold can be functionalized through various intermolecular reactions. These reactions allow for the introduction of new substituents onto the ring system, further diversifying the chemical space accessible from azetidine precursors.

The catalytic asymmetric desymmetrization of azetidines has been achieved through intermolecular reactions with high efficiency and enantioselectivity. acs.org This process involves the selective reaction of one of the two enantiotopic groups in a meso-azetidine, leading to highly enantioenriched and densely functionalized products. Mechanistic studies have suggested that the reaction proceeds via activation of the amide nitrogen. acs.org

Furthermore, the N-H bond of unprotected or deprotected azetidines provides a handle for further functionalization. nih.govacs.orgacs.org For instance, N-arylation can be achieved through Buchwald-Hartwig couplings or S_NAr reactions. uni-muenchen.de Additionally, reductive amination and acylation are effective methods for introducing a variety of substituents onto the nitrogen atom. nih.govacs.org

The development of methods for the synthesis of C2-substituted azetidines has also expanded the possibilities for intermolecular functionalization. nih.govacs.org These substituted azetidines can serve as versatile intermediates for the synthesis of more complex molecules. nih.govacs.org

Electrophilic Substitution Reactions

Direct electrophilic substitution on the saturated carbon atoms of the azetidine ring in Azetidine, N-dimethylcarbamoyl- is not a characteristic reaction pathway. The high p-character of the C-H bonds in the strained four-membered ring makes them generally unreactive towards electrophiles. rsc.orgrsc.org Classical electrophilic aromatic substitution mechanisms are not applicable to this saturated heterocyclic system. libretexts.org

However, electrophilic attack can occur at the nitrogen atom's lone pair of electrons, although the electron-withdrawing nature of the N-dimethylcarbamoyl group reduces the nucleophilicity of the nitrogen compared to an unsubstituted azetidine. Reactions with strong electrophiles might lead to the formation of a transient azetidinium species. The primary mode of reactivity for N-acylazetidines, including Azetidine, N-dimethylcarbamoyl-, is dominated by reactions that leverage the inherent ring strain. rsc.orgrsc.org

Coupling Reactions (e.g., Indole (B1671886) Coupling, Organometallic Coupling)

N-Acylazetidines, serving as precursors to activated azetidinium ions or through ring-opening, can participate in various coupling reactions. While specific examples for Azetidine, N-dimethylcarbamoyl- are not extensively documented, analogies can be drawn from the reactivity of other N-acylazetidine derivatives in organometallic and indole coupling reactions.

Indole Coupling:

N-Acylated indoles are valuable motifs in biologically active molecules. nih.gov Dehydrogenative coupling reactions between indoles and alcohols, catalyzed by reagents like tetrapropylammonium (B79313) perruthenate (TPAP), proceed through the formation of an aminal intermediate. nih.gov A similar strategy could potentially be employed where an activated Azetidine, N-dimethylcarbamoyl- acts as the electrophilic partner for an indole nucleophile, leading to N-functionalized indoles. The reaction would likely involve the nucleophilic attack of the indole nitrogen on the azetidine ring, potentially leading to ring-opened products. Nickel-catalyzed methodologies have also emerged for the enantioselective coupling of N-indolyl-substituted alkenes with various bromides, highlighting the continuous development in indole functionalization. nih.gov

Organometallic Coupling:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. nih.gov Azetidine derivatives have been utilized in such reactions. For instance, 3-iodoazetidine (B8093280) undergoes Hiyama cross-coupling with arylsilanes to furnish 3-arylazetidines. organic-chemistry.org While this involves a functionalized azetidine, it underscores the compatibility of the azetidine core in organometallic catalysis.

More pertinent to N-acylazetidines is their use as acylating agents in ketone synthesis via addition of organometallic reagents. acs.org This reaction proceeds through a stable tetrahedral intermediate, showcasing the activation of the acyl group by the strained ring. Palladium-catalyzed carbene coupling reactions of cyclobutanone (B123998) N-sulfonylhydrazones have also been shown to tolerate the ring strain of four-membered rings, suggesting the feasibility of similar transformations with azetidine-derived carbenes or carbene precursors. organic-chemistry.org

A hypothetical organometallic coupling reaction involving Azetidine, N-dimethylcarbamoyl- could proceed as depicted in the table below, based on analogous transformations.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Plausible Mechanism |

| Azetidine, N-dimethylcarbamoyl- (activated) | Indole | Lewis Acid or Transition Metal | N-Azetidinyl Indole or Ring-Opened Product | Nucleophilic attack of indole on the activated azetidine ring. |

| Azetidine, N-dimethylcarbamoyl- | Organolithium or Grignard Reagent | - | Ring-Opened Amide | Nucleophilic addition to the endocyclic C-N bond, leading to ring cleavage. |

| Azetidine, N-dimethylcarbamoyl- | Arylboronic Acid | Palladium Catalyst | N-Arylazetidine (via C-N coupling) | Oxidative addition, transmetalation, and reductive elimination cycle. |

Activation Strategies for Enhanced Reactivity (e.g., N-Protection/Activation)

The N-dimethylcarbamoyl group in Azetidine, N-dimethylcarbamoyl- itself acts as an activating group, albeit in a nuanced manner. While it deactivates the nitrogen towards electrophilic attack due to its electron-withdrawing nature, it significantly enhances the susceptibility of the azetidine ring to nucleophilic attack and ring-opening. acs.orgnih.gov This activation is a direct consequence of the interplay between the electronic properties of the acyl group and the inherent ring strain of the azetidine moiety. rsc.orgrsc.org

The carbonyl group of the N-dimethylcarbamoyl substituent can be further activated by Lewis acids, increasing the electrophilicity of the adjacent ring carbons and facilitating nucleophilic attack. This strategy is central to using N-acylazetidines as acylating agents. acs.org The strain energy of the azetidine ring, approximately 25.4 kcal/mol, provides a thermodynamic driving force for ring-opening reactions once the ring is appropriately activated. rsc.org

Furthermore, the formation of a quaternary azetidinium salt by reaction with an electrophile would render the ring highly susceptible to nucleophilic cleavage.

Reaction Mechanism Elucidation Studies

Mechanistic studies on the reactions of N-substituted azetidines often highlight the role of ring strain in dictating reaction pathways. nih.gov For N-acylazetidines like Azetidine, N-dimethylcarbamoyl-, reactions involving nucleophilic addition to the ring carbons are proposed to proceed via a concerted or stepwise mechanism where the release of ring strain is a key driving force.

In the context of acid-mediated intramolecular ring-opening decomposition of certain N-substituted azetidines, studies have shown that the reaction proceeds via nucleophilic attack of a pendant group. nih.gov The rate of such decompositions is influenced by the electronic properties of the N-substituent and the length of the tether connecting the nucleophilic group to the azetidine ring. nih.gov

For organometallic additions to N-acylazetidines that result in ketone formation, the reaction is believed to proceed through a stable tetrahedral intermediate. acs.org The stability of this intermediate prevents over-addition of the organometallic reagent, leading to a highly chemoselective transformation. The pyramidalization of the amide nitrogen and the strain of the four-membered ring are thought to control the reactivity. acs.org

Computational studies on related systems, such as the ozonation of hydrazine (B178648) derivatives to form N-nitrosodimethylamine, have employed theoretical calculations to elucidate reaction mechanisms, identify intermediates, and determine activation barriers. nih.govacs.org Similar computational approaches could be invaluable in mapping the potential energy surfaces for reactions involving Azetidine, N-dimethylcarbamoyl- and predicting the most favorable reaction pathways.

Spectroscopic Characterization and Analytical Methodologies for Azetidine, N Dimethylcarbamoyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of N,N-dimethylazetidine-1-carboxamide. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides information on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring and the N,N-dimethylcarbamoyl group. The two methyl groups attached to the amide nitrogen are expected to be non-equivalent due to the restricted rotation around the amide C-N bond, a result of resonance. This phenomenon gives the C-N bond partial double-bond character, leading to two separate singlets for these methyl groups. libretexts.org The protons on the azetidine ring would likely appear as two triplets. The CH₂ groups adjacent to the nitrogen (C2 and C4) are expected to be deshielded compared to the C3 protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. Key expected signals include the carbonyl carbon (C=O) of the amide, the carbons of the azetidine ring, and the two N-methyl carbons. Similar to the ¹H NMR, the two methyl carbons may show distinct chemical shifts. The chemical shifts for carbons in similar N,N-dimethylamides and azetidine structures provide a basis for these predictions. mdpi.comresearchgate.netresearchgate.net

¹⁵N NMR: With two distinct nitrogen atoms—one in the strained azetidine ring and one in the amide group—¹⁵N NMR is particularly informative. The azetidine nitrogen is expected to have a chemical shift characteristic of a saturated heterocyclic amine, while the amide nitrogen will appear in a different region due to the influence of the adjacent carbonyl group. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign these nitrogen signals by correlating them to nearby protons. nih.gov

Predicted NMR Data for Azetidine, N-dimethylcarbamoyl-

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | ~ 2.8 - 3.0 | N-CH₃ (two singlets due to restricted rotation) |

| ~ 3.9 - 4.1 | Azetidine CH₂ (C2, C4 - triplet) | |

| ~ 2.2 - 2.4 | Azetidine CH₂ (C3 - quintet) | |

| ¹³C | ~ 165 - 170 | C=O (Amide carbonyl) |

| ~ 50 - 55 | Azetidine CH₂ (C2, C4) | |

| ~ 36 - 38 | N-CH₃ | |

| ~ 15 - 20 | Azetidine CH₂ (C3) | |

| ¹⁵N | ~ -310 to -320 | Azetidine N (Boc-azetidine reference) |

| ~ -270 to -280 | Amide N |

Note: These are predicted values based on data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of N,N-dimethylazetidine-1-carboxamide. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition of C₆H₁₂N₂O. The nominal molecular weight is 128.17 g/mol .

The fragmentation pattern in the mass spectrum offers further structural clues. Expected fragmentation pathways for N,N-dimethylazetidine-1-carboxamide upon electron ionization would include:

Alpha-cleavage: Loss of a methyl radical from the dimethylamino group.

Amide bond cleavage: Cleavage of the bond between the carbonyl carbon and the azetidine nitrogen.

Ring cleavage: Fragmentation of the azetidine ring.

Formation of a prominent dimethylaminocarbonyl cation [CON(CH₃)₂]⁺.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Identity |

|---|---|

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 72 | [CON(CH₃)₂]⁺ |

| 56 | [C₃H₄N]⁺ (Fragment from azetidine ring) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule. For N,N-dimethylazetidine-1-carboxamide, the most characteristic absorption would be from the carbonyl group of the tertiary amide.

Key expected IR absorption bands include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group. libretexts.org

C-N Stretch: Absorptions corresponding to the C-N bonds of the amide and the azetidine ring are expected in the 1200-1350 cm⁻¹ region.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ range corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

Unlike primary or secondary amides, no N-H stretching bands would be present. libretexts.org

Predicted Infrared Spectroscopy Data

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Expected Intensity |

|---|---|---|

| 2850-3000 | C-H Stretch (Alkyl) | Medium to Strong |

| 1630-1680 | C=O Stretch (Tertiary Amide) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The N,N-dimethylcarbamoyl- group is the primary chromophore in this compound. Amides typically exhibit a weak n → π* transition. For N,N-dimethylazetidine-1-carboxamide, a weak absorption maximum (λ_max) is expected in the range of 210-230 nm. The absence of extended conjugation means no significant absorption is expected in the visible region of the spectrum.

Advanced Spectroscopic Techniques and Their Application in Azetidine Research

Beyond fundamental one-dimensional spectroscopy, advanced techniques offer deeper structural insights. For complex molecules like azetidine derivatives, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the azetidine ring, helping to confirm the connectivity of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

¹H-¹⁵N HMBC: This specialized 2D NMR technique can be used to correlate nitrogen atoms with protons that are two or three bonds away, providing definitive assignments for the two distinct nitrogen atoms in N,N-dimethylazetidine-1-carboxamide. nist.gov

Furthermore, computational chemistry is increasingly used alongside experimental spectroscopy. Theoretical calculations can predict NMR chemical shifts and IR frequencies, which can then be compared with experimental data to confirm structural assignments with a higher degree of confidence. chemrxiv.org

Theoretical and Computational Chemistry Studies of Azetidine, N Dimethylcarbamoyl

Quantum Chemical Methods for Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-dimethylcarbamoyl-azetidine. nih.govresearchgate.net DFT calculations, often employing basis sets like B3LYP/6-311++G, can accurately predict molecular geometries, including bond lengths and angles, and various electronic parameters. nih.govresearchgate.net These computational approaches are crucial for understanding the fundamental chemical behavior of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. Analysis of the HOMO and LUMO energy levels and their distribution across the N-dimethylcarbamoyl-azetidine molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. nih.gov

Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are prone to electrophilic attack. In N-dimethylcarbamoyl-azetidine, these regions are expected to be localized around the electronegative oxygen and nitrogen atoms of the dimethylcarbamoyl group. nih.gov

Positive Regions (Blue): These areas signify a deficiency of electrons and are susceptible to nucleophilic attack. nih.gov

Neutral Regions (Green): These represent areas with a balanced electrostatic potential. nih.gov

By identifying these electrophilic and nucleophilic centers, MEP analysis provides crucial insights into the molecule's intermolecular interactions and chemical reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

MD simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. arxiv.org This information is crucial for understanding how the molecule's shape influences its reactivity. Furthermore, by simulating the molecule's behavior in different environments, such as in a solvent or near a biological target, MD can help predict its reactivity and potential interactions. researchgate.netnih.gov

Computational Reaction Mechanism Studies

For instance, DFT calculations can be used to investigate various possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. pku.edu.cn These studies can determine the most energetically favorable route, explaining the observed regioselectivity and stereoselectivity of a reaction. Understanding the reaction mechanism at a molecular level is essential for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Prediction of Synthetic Feasibility and Reaction Outcomes

Computational models have become increasingly powerful in predicting the feasibility of chemical syntheses and their outcomes. mit.edu By calculating the energies of reactants, transition states, and products, chemists can estimate the thermodynamics and kinetics of a proposed reaction. mit.edu

For the synthesis of azetidine (B1206935) derivatives, computational methods can be used to screen potential starting materials and reagents to predict which combinations are most likely to lead to the desired product. mit.edu For example, by calculating frontier orbital energies of reactants, it is possible to predict whether a particular cycloaddition reaction to form an azetidine ring will be successful. mit.edu This predictive capability can save significant time and resources in the laboratory by guiding synthetic efforts toward the most promising routes.

Computational Analysis of Ring Strain and Stability

The azetidine ring in N-dimethylcarbamoyl-azetidine is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This strain is a key factor governing the molecule's stability and reactivity. rsc.orgresearchwithrutgers.com While the ring is more stable than the highly strained aziridine (B145994) ring, it is considerably less stable than the five-membered pyrrolidine (B122466) ring. rsc.orgresearchwithrutgers.com

Strategic Applications in Organic Synthesis and Materials Science

Azetidines as Versatile Building Blocks in Organic Synthesis

Azetidines are recognized as crucial four-membered heterocycles in both organic and medicinal chemistry. rsc.org Their utility as building blocks stems from their unique chemical properties, which allow for diverse functionalization and ring-opening reactions to create 1,3-amino functionalized products. researchgate.net The synthesis of azetidines themselves has advanced significantly, with methods including intramolecular cyclizations, cycloadditions, C-H activation, and ring contractions of larger heterocycles. rsc.orgacs.orgorganic-chemistry.org

Several key synthetic strategies highlight their versatility:

Intramolecular Cyclization: A common and robust method involves the intramolecular nucleophilic substitution of a γ-amino alcohol or related derivative. medwinpublishers.com For instance, 1,3-disubstituted azetidines can be readily synthesized from 2-substituted-1,3-propanediols. organic-chemistry.org

[2+2] Cycloaddition: Photocycloaddition reactions, such as the aza-Paterno-Büchi reaction, provide a direct route to the azetidine (B1206935) core. rsc.orgorganic-chemistry.org

Ring Expansion/Contraction: Azetidines can be formed from the expansion of aziridines or the contraction of pyrrolidinones, offering pathways to specifically substituted products. acs.orgorganic-chemistry.org

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful method for creating functionalized azetidines from acyclic precursors. rsc.org

The stability of the azetidine ring allows it to be carried through multiple synthetic steps, acting as a rigid scaffold or a latent reactive element to be unmasked at a later stage. rsc.orgenamine.net This makes azetidine-containing building blocks highly sought after for creating libraries of compounds for drug discovery. enamine.net

Development of Complex Molecular Architectures via Azetidine Scaffolds

The conformational rigidity and defined stereochemistry of the azetidine ring make it an excellent scaffold for the synthesis of complex molecular architectures. researchgate.netenamine.net Chemists have leveraged densely functionalized azetidines to construct a wide array of fused, bridged, and spirocyclic ring systems that would be challenging to access through other methods. nih.govacs.org

A key strategy involves synthesizing a multi-functionalized azetidine core and then using the attached functional groups as handles for subsequent ring-forming reactions. acs.org For example, a trisubstituted azetidine nitrile can be reduced to a primary amine, which is then used as an anchor point to build out larger, more complex structures. acs.org This approach has been successfully employed to generate diverse molecular scaffolds pre-optimized for specific applications, such as targeting the central nervous system. nih.govacs.org

| Scaffold Type | Synthetic Approach | Reference |

| Fused Systems | Intramolecular Buchwald-Hartwig coupling from an o-bromonitrile azetidine. | acs.org |

| Bridged Systems | Ring-closing metathesis from an azetidine bearing two olefinic chains. | acs.org |

| Spirosystems | Kulinkovich-type coupling of oxime ethers with Grignard reagents. | rsc.org |

| Polycyclic Energetics | Nucleophilic substitution reactions combining azetidine structures with bicyclic triazoles. | bohrium.com |

This modular approach allows for the systematic exploration of chemical space around a rigid core, facilitating the development of structure-activity relationships in drug discovery and materials science. nih.govacs.org The introduction of the azetidine motif has also been shown to improve key properties like molecular density in specialized materials. bohrium.com

Role of Azetidine, N-dimethylcarbamoyl- in the Synthesis of Other Heterocyclic Systems (e.g., Benzodiazepines)

N-Acyl azetidines, a class that includes Azetidine, N-dimethylcarbamoyl-, serve as valuable intermediates for the synthesis of other important heterocyclic systems. The activation of the azetidine nitrogen by an acyl group, such as a dimethylcarbamoyl moiety, facilitates ring-opening reactions, making it a precursor for more complex structures. mdpi.com

A notable application is the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a privileged scaffold in medicinal chemistry. mdpi.comnih.gov A facile and efficient pathway has been developed where 1-(2-bromobenzyl)azetidine-2-carboxamides undergo an intramolecular copper-catalyzed cross-coupling reaction. nih.govresearchgate.net This reaction proceeds under mild conditions to form an azetidine-fused benzodiazepine (B76468) core structure (1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] rsc.orgresearchgate.netdiazepin-10(2H)-one). mdpi.comnih.gov

The resulting fused tetracyclic system can then undergo selective ring-opening of the strained four-membered azetidine ring. nih.gov For example, after N-methylation to form a reactive azetidinium intermediate, nucleophiles such as azide, cyanide, or thiolate can open the ring to yield diverse, highly functionalized 1,4-benzodiazepine derivatives in good to excellent yields. nih.gov This strategy demonstrates how the azetidine ring, activated by an N-acyl (or related) group, can be used as a synthetic linchpin to build and then diversify larger heterocyclic systems.

Application in Polymer Chemistry (e.g., Polymerization)

The inherent ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. rsc.orgrsc.org Both cationic and anionic ROP methods have been explored to produce polymers with varied structures and properties. rsc.orgrsc.org

Cationic Ring-Opening Polymerization (CROP): CROP is the most studied method for azetidine polymerization. researchgate.netugent.be Initiated by acids, the reaction proceeds via an azetidinium intermediate. acs.org This process can be used to synthesize branched poly(propylenimine) (PPI), a polymer investigated for applications such as carbon dioxide capture when impregnated into mesoporous silica. rsc.orgacs.org The polymerization kinetics and the resulting polymer structure (i.e., the ratio of primary, secondary, and tertiary amines) can be controlled by adjusting reaction conditions like temperature, time, and monomer-to-initiator ratio. acs.org In some cases, the polymerization can proceed in a "living" manner, allowing for the synthesis of well-defined polymer architectures. researchgate.netugent.be

Anionic Ring-Opening Polymerization (AROP): The AROP of azetidines is less common but has been successfully demonstrated for N-activated monomers. rsc.org For instance, N-(methanesulfonyl)azetidine undergoes AROP at elevated temperatures to form a branched polymer. rsc.org The polymerization is first-order with respect to the monomer, but chain transfer reactions can lead to branching. rsc.org

| Polymerization Method | Monomer Type | Key Features | Resulting Polymer |

| Cationic ROP | Azetidine, N-Alkylazetidines | Acid-initiated; can be "living"; kinetics are controllable. | Branched Poly(propylenimine) (PPI) |

| Anionic ROP | N-(methanesulfonyl)azetidine | Requires activated monomer; proceeds via chain transfer leading to branching. | Branched p(MsAzet) |

The resulting polyamines from azetidine polymerization have potential applications in materials templating, chelation, and as coatings. rsc.org

Utilization as Chiral Auxiliaries and Chiral Templates

Chirally pure azetidine derivatives are highly valuable in asymmetric synthesis, where they serve as chiral auxiliaries, ligands, and templates to control the stereochemical outcome of reactions. rsc.orgresearchgate.netcapes.gov.br Their rigid, four-membered ring structure provides a well-defined chiral environment that can effectively bias the approach of reagents to a prochiral substrate. enamine.net

(S)-1-Phenylethylamine has been used as both a chiral auxiliary and a nitrogen source to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids. capes.gov.br These and related C2-symmetric azetidines have been prepared and used as chiral auxiliaries in asymmetric alkylation reactions. capes.gov.br

Furthermore, chiral azetidine-derived ligands have been developed for use in asymmetric catalysis. researchgate.net For example, chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and successfully used as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The development of scalable methods to produce enantioenriched C2-substituted azetidines using auxiliaries like tert-butanesulfinamides is expanding their accessibility for these applications. acs.org These approaches address a significant gap, providing access to a broad range of chiral azetidines that can be used as synthetic intermediates or as components of biologically active molecules. acs.org

Azetidine Derivatives in Chemical Biology Probe Development

Azetidine derivatives are increasingly being incorporated into chemical probes designed to study biological systems. nih.gov Their unique structural and electronic properties can be harnessed to create tools such as fluorescent probes with improved photophysical characteristics. nih.govnih.gov

A prominent example is the substitution of the N,N-dimethylamino group found in many common fluorophores with an azetidine ring. nih.gov This modification has been shown to significantly enhance the quantum yield and tune the emission maxima of various fluorophore scaffolds. Researchers have successfully developed a series of fluorescent purine (B94841) analogs by incorporating modified azetidines, turning otherwise non-fluorescent heterocycles into highly emissive and environmentally sensitive probes. nih.gov These probes could be valuable for studying the role of modified nucleosides in RNA and other biological contexts. nih.gov

Additionally, the development of azetidine sulfonyl fluorides (ASFs) provides a platform for creating novel molecular scaffolds for drug discovery and chemical biology. acs.org These reagents enable the mild and efficient coupling of the azetidine motif to a wide range of nucleophiles, facilitating the synthesis of new chemical entities for biological screening. nih.govacs.org

Structure Reactivity and Structure Property Relationships of N Carbamoyl Azetidine Derivatives

Influence of N-Substitution on Azetidine (B1206935) Ring Reactivity

The substituent on the azetidine nitrogen atom plays a pivotal role in dictating the ring's reactivity and the regioselectivity of subsequent functionalization reactions. nih.gov A key distinction is made between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

An N-dimethylcarbamoyl group, like other amide and carbamate (B1207046) groups (e.g., tert-butoxycarbonyl or Boc), acts as an electron-withdrawing group. EWGs decrease the electron density and nucleophilicity of the nitrogen atom. nih.gov This electronic influence is crucial in reactions such as lithiation. For instance, in 2-arylazetidines, the presence of an N-EWG like Boc directs lithiation to the adjacent α-benzylic carbon position. nih.gov

Conversely, when an electron-donating group, such as an alkyl group, is attached to the nitrogen, the outcome of the lithiation reaction is completely altered. The N-EDG increases the basicity and coordinating ability of the nitrogen atom, causing the azetidine ring to function as an ortho-directing metalation group, leading to exclusive lithiation of the aromatic ring. nih.gov Therefore, the choice of the N-substituent is a powerful tool for controlling the site of chemical modification. The decreased N-nucleophilicity in N-carbamoyl and other N-acyl derivatives can also hinder their ability to form aziridinium (B1262131) ylides, a key intermediate in certain ring-expansion reactions. nih.gov

| N-Substituent Type | Example Group | Electronic Effect | Influence on 2-Arylazetidine Lithiation |

| Electron-Withdrawing (EWG) | -C(O)N(CH₃)₂ (Dimethylcarbamoyl), -Boc | Decreases N-nucleophilicity | Directs lithiation to the α-benzylic position nih.gov |

| Electron-Donating (EDG) | -Alkyl (e.g., -CH₃) | Increases N-nucleophilicity and coordinating ability | Directs lithiation to the ortho position of the aryl ring nih.gov |

Impact of Substituents at Carbon Positions on Reaction Pathways and Selectivity

Substituents on the carbon atoms of the azetidine ring also exert significant control over reaction outcomes, primarily through steric and electronic effects. The size, shape, and electronic nature of these substituents can favor one reaction pathway over another and determine the stereoselectivity of the transformation.

In nucleophilic substitution reactions, the steric bulk of a substituent can be the deciding factor. For example, the presence of a bulky substituent at a carbon position can sterically hinder an approaching nucleophile, favoring attack at a different, less encumbered site. This was observed in the C-alkylation of azetidin-2-ones, which was favored by the presence of bulky substituents. acs.org

The electronic properties of carbon substituents are equally important. An aryl group at a carbon position was found to increase the ratio of O-alkylation over C-alkylation, an outcome attributed to electronic effects. acs.org In the context of asymmetric catalysis, the electronic nature of substituents on a C2-phenyl group in azetidine-based ligands directly impacts reaction efficiency. For instance, electron-withdrawing groups like 4-nitro and 4-chloro on the phenyl ring led to high conversions in copper-catalyzed Henry reactions. nih.gov

| C-Substituent | Position | Primary Effect | Observed Impact on Reactivity/Selectivity |

| Bulky Alkyl (e.g., t-Bu) | Ring Carbon | Steric | Favors C-alkylation pathway in azetidin-2-ones. acs.org |

| Aryl (e.g., Phenyl) | Ring Carbon | Electronic | Favors O-alkylation pathway in azetidin-2-ones. acs.org |

| Substituted Phenyl | C2 | Electronic | Electron-withdrawing groups enhance conversion in catalytic Henry reactions. nih.gov |

Modulation of Electronic and Steric Effects in Azetidine Derivatives

The reactivity of azetidine derivatives can be finely tuned by modulating the interplay of electronic and steric effects. The deliberate choice of substituents on both the nitrogen and carbon atoms allows chemists to design molecules with specific reactivity profiles.

The directing-group ability of the N-substituent is a prime example of electronic modulation. As established, switching from an N-EDG to an N-EWG fundamentally alters the regioselectivity of lithiation, providing access to different classes of functionalized azetidines from a common precursor. nih.gov This principle is foundational for the strategic synthesis of complex azetidine-containing molecules. The delocalization of the nitrogen lone pair into a conjugated system, as seen with certain aryl substituents, can also stabilize the molecule and influence the pKₐ of the azetidine nitrogen, affecting its propensity to participate in acid-mediated reactions. nih.gov

Steric effects are often modulated to control stereoselectivity. In the alkylation of N-alkyl 2-oxazolinylazetidines, the steric demand of the incoming alkyl halide determined the final stereochemistry of the product. Less bulky electrophiles resulted in an anti-arrangement between the N-substituent and the oxazoline (B21484) ring, while bulkier electrophiles led to a syn-arrangement. mdpi.com This demonstrates how steric hindrance can be leveraged to control the three-dimensional structure of the resulting molecule.

Derivatization Strategies for Targeted Reactivity or Utility

Derivatization is a key strategy for modifying azetidine scaffolds to achieve a desired function, whether for enhancing biological activity, improving analytical properties, or enabling further synthetic transformations. nih.gov Medicinal chemists frequently employ derivatization to explore structure-activity relationships.

A common strategy involves the functionalization of the azetidine nitrogen. For readily available azetidine precursors, such as those protected with a tert-butanesulfinamide group, the protecting group can be cleaved to yield the free amine hydrochloride salt. This intermediate can then be subjected to a variety of derivatization reactions. acs.org For example, N-acylation to form amides, reductive amination with aldehydes, or nucleophilic aromatic substitution can be used to install diverse functionalities, effectively creating a library of related compounds for screening. acs.org Such "telescoped" reaction sequences, where multiple steps are performed in one pot, are particularly valuable for efficient synthesis. acs.org

Derivatization is also employed to enhance the utility of azetidines in other contexts. For instance, chemical derivatization can be used to improve chromatographic behavior or increase the sensitivity of detection in analytical methods, which is crucial for bioanalysis. nih.gov

Correlation of Structural Features with Spectroscopic Data

Spectroscopic techniques are indispensable for elucidating the structure of azetidine derivatives and for monitoring their reactions. Specific structural features give rise to characteristic signals in various spectroscopic analyses, such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.

In-situ FT-IR spectroscopy has been used to monitor the progress of lithiation reactions of azetidines in real-time. For example, the C=N stretching vibration of a neutral 2-oxazolinylazetidine was observed at 1658 cm⁻¹. Upon addition of a lithium base, this signal disappeared and new signals emerged in the 1580–1625 cm⁻¹ range, corresponding to the newly formed lithiated azetidine species. mdpi.com This provides a direct correlation between the change in chemical structure (formation of the lithiated intermediate) and a measurable spectroscopic change.

Two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect Spectroscopy (2D-NOESY), are powerful tools for determining the relative stereochemistry of substituents. The spatial proximity of protons results in cross-peaks in the NOESY spectrum. This has been applied to determine the syn or anti arrangement of substituents in 2,2-disubstituted azetidines. mdpi.com The presence or absence of a NOESY correlation between specific protons on the N-substituent and the C2-substituent provides unambiguous evidence of their relative orientation, thus correlating the molecule's 3D structure with its NMR data.

| Structural Feature | Spectroscopic Technique | Observed Correlation |

| Neutral 2-Oxazolinylazetidine | FT-IR | C=N stretching vibration signal at 1658 cm⁻¹. mdpi.com |

| Lithiated 2-Oxazolinylazetidine | FT-IR | Disappearance of the 1658 cm⁻¹ signal and appearance of new signals at 1580–1625 cm⁻¹. mdpi.com |

| syn/anti Stereoisomers | 2D-NOESY NMR | Presence or absence of specific cross-peaks indicates spatial proximity of substituents, defining the stereochemistry. mdpi.com |

Emerging Trends and Future Research Directions in Azetidine Chemistry

Novel Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, has been a long-standing challenge in organic chemistry. researchgate.net However, recent years have witnessed remarkable progress in the development of novel and efficient synthetic methods to construct this valuable scaffold. rsc.orgmagtech.com.cn These advancements are crucial for expanding the accessibility and diversity of azetidine derivatives for various applications.

One of the prominent strategies involves intramolecular cyclization reactions. magtech.com.cn This includes the cyclization of 1,3-amino alcohols and 1,3-halo amines, which have been foundational methods. researchgate.net More recent innovations include the intramolecular aminolysis of 3,4-epoxy amines, which provides an alternative route to azetidine rings, particularly those bearing adjacent carbonyl groups that can be further functionalized. frontiersin.org Lanthanide catalysts, such as La(OTf)3, have been shown to effectively promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org

Photochemical reactions have also emerged as powerful tools for azetidine synthesis. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for producing functionalized azetidines. nih.gov Recent developments have focused on overcoming the challenges associated with this reaction, expanding its scope and applicability. nih.govrsc.org Visible-light-mediated aza Paternò-Büchi reactions, in particular, represent a significant advancement, enabling the scalable synthesis of diverse azetidines. researchgate.net

Furthermore, strain-release-driven methodologies have opened new avenues for azetidine synthesis. nih.gov By utilizing highly strained precursors like azabicyclo[1.1.0]butane, modular and diversity-oriented syntheses of substituted azetidines have been achieved. nih.govacs.org This approach allows for the sequential introduction of various functional groups, leading to a wide array of complex azetidine structures. nih.gov

Other notable synthetic advancements include:

[2+2] Annulation Reactions: Stereoselective synthesis of azetidin-2-ols has been achieved through the [2+2] annulation of aldehydes with aldimines, often utilizing organocatalysts. rsc.org

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) remains a widely used and efficient method for preparing N-substituted azetidines. acs.org

Multicomponent Reactions: Four-component strain-release-driven synthesis has been developed for the modular construction of functionalized azetidines. nih.gov

These evolving synthetic strategies are continuously expanding the toolkit available to chemists, making the once-elusive azetidine scaffold more accessible for research and development.

Exploration of New Reactivity Modes for N-Carbamoyl Azetidines

The reactivity of azetidines is largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes them susceptible to ring-opening and ring-expansion reactions, providing access to a variety of acyclic and larger heterocyclic structures. rsc.orgrsc.org The presence of an N-carbamoyl group, such as the N-dimethylcarbamoyl substituent, can modulate this reactivity and introduce new reaction pathways.

Nucleophilic ring-opening is a major reaction class for azetidines. magtech.com.cn The regioselectivity of this process is highly dependent on the substituents on the azetidine ring. magtech.com.cn For N-carbamoyl azetidines, the electronic nature of the carbamoyl (B1232498) group can influence the susceptibility of the ring to nucleophilic attack. Unsaturated substituents at the 2-position of the azetidine ring can stabilize transition states and facilitate the cleavage of the adjacent C-N bond. magtech.com.cn The N-dimethylcarbamoyl group, while not unsaturated itself, can influence the electron density at the nitrogen atom and thereby affect the ring's reactivity towards various nucleophiles.

Recent research has explored novel ring transformations of azetidines, including:

Rearrangements: The acs.orgacs.org Meisenheimer rearrangement of functionalized azetidines to isoxazolidines has been investigated. rsc.org

Ring Expansions: Azetidines can be converted into larger ring systems like piperidin-4-ones through ring enlargement reactions. rsc.org

Selective Bond Cleavage: The use of reagents like bis-trichloromethylcarbonate (BTC) can induce selective C-2 cleavage of the azetidine ring, leading to the formation of five or six-membered ureas. rsc.org

The N-dimethylcarbamoyl group can play a significant role in these transformations by influencing the stability of intermediates and transition states. For instance, in reactions involving the nitrogen atom's lone pair, the electronic properties of the carbamoyl substituent are critical.

The reactivity of azetidinium salts, which can be formed from N-substituted azetidines, is another area of active exploration. These charged species are more prone to nucleophilic attack and can undergo various ring-opening reactions. magtech.com.cn The N-dimethylcarbamoyl group would influence the formation and stability of such azetidinium intermediates.

Integration with Flow Chemistry and Automated Synthesis

The translation of novel synthetic methodologies from batch to continuous flow processes is a significant trend in modern organic chemistry. Flow chemistry offers several advantages, including enhanced safety, improved reaction control, and the potential for scalability. acs.orgacs.org The synthesis of azetidines, particularly those involving reactive intermediates, stands to benefit greatly from this technology.

A notable example is the continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines. acs.orgacs.org By utilizing a common synthetic precursor, N-Boc-3-iodoazetidine, different lithiated intermediates can be generated and functionalized in a flow reactor. acs.orgacs.org This approach allows for the safe handling of organolithium species at higher temperatures than in batch processing, leading to efficient and scalable syntheses. acs.orgacs.org The principles of this methodology could be adapted for the synthesis of N-dimethylcarbamoyl-azetidine and its derivatives.

The generation of azetidinium salts has also been successfully demonstrated in a continuous-flow system. thieme-connect.de This highlights the potential for integrating the synthesis of these reactive intermediates into multi-step flow sequences.

Automated synthesis platforms, often coupled with flow chemistry, are becoming increasingly important for the rapid generation of compound libraries for drug discovery and materials science. The development of robust and general synthetic routes to azetidine scaffolds is a prerequisite for their integration into automated synthesis workflows. nih.govbroadinstitute.org The synthesis and profiling of diverse collections of azetidine-based scaffolds for CNS-focused libraries demonstrate the power of this approach. nih.govbroadinstitute.orgacs.org The modular nature of many modern azetidine syntheses, such as the strain-release-driven methods, makes them particularly amenable to automation.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and the design of novel synthetic pathways. mit.edu In the context of azetidine chemistry, computational methods are being employed to understand the unique properties arising from the ring strain and to guide the development of new reactions.

Density Functional Theory (DFT) calculations are used to study the ring strain energy of azetidines and related heterocycles. rsc.org This information is crucial for understanding their reactivity and for designing reactions that exploit this strain. For example, computational studies can predict the feasibility of ring-opening polymerizations by evaluating the barriers to bond cleavage. rsc.org

Computational models are also being developed to predict the outcomes of complex chemical reactions. Recently, researchers have used computational modeling to guide the synthesis of azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of potential reactants, they were able to predict which combinations would lead to the desired azetidine products. mit.edu This predictive power can significantly accelerate the discovery of new synthetic methods.

For N-dimethylcarbamoyl-azetidine, computational modeling could be used to:

Predict its conformational preferences.

Evaluate the electronic effects of the N-dimethylcarbamoyl group on the azetidine ring.

Model its reactivity in various chemical transformations.

Design novel catalysts for its synthesis and functionalization.

The synergy between computational prediction and experimental validation is a powerful paradigm for advancing the field of azetidine chemistry. mit.edu

Development of Azetidine-Based Scaffolds for Advanced Materials

The unique structural and electronic properties of the azetidine ring make it an attractive building block for the development of advanced materials. rsc.orgacs.org The ability to introduce diverse functional groups onto the azetidine scaffold allows for the tuning of material properties for specific applications.

One of the most promising areas is the use of azetidines in polymer chemistry. The cationic ring-opening polymerization (CROP) of azetidine and its derivatives leads to the formation of poly(propylenimine) (PPI), a polymer with potential applications in areas such as CO2 capture. rsc.orgacs.orgresearchgate.net The polymerization kinetics and the resulting polymer architecture can be controlled by varying the reaction conditions. acs.org The N-substituent on the azetidine monomer plays a crucial role in the polymerization process. researchgate.net N-carbamoyl azetidines could potentially be used to create novel polymers with unique properties.

Azetidine-containing compounds are also being explored as components of self-curing aqueous-based polyurethane systems. core.ac.uk A tri-functional azetidine compound has been shown to act as a latent curing agent, crosslinking with carboxylic acid-containing polyurethanes at ambient temperature. core.ac.uk This demonstrates the potential of azetidines to be incorporated into smart materials that respond to specific triggers.

Furthermore, the inherent strain of the azetidine ring makes it a candidate for energetic materials. researchgate.net While research in this area is still emerging, the development of synthetic strategies to access densely functionalized azetidines is expected to provide new avenues for the design of novel energetic materials. researchgate.netresearchgate.net

The continued development of novel synthetic methods for azetidines, coupled with a deeper understanding of their reactivity and properties, will undoubtedly lead to the discovery of new and innovative applications for azetidine-based scaffolds in materials science.

Q & A

Q. What experimental controls are essential for validating azetidine stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS and compare with stability in inert buffers. Include antioxidants (e.g., BHT) to assess oxidative susceptibility .

Synthetic & Functionalization Challenges

Q. Why do spirocyclic modifications to azetidine amides often reduce receptor potency?

Q. How can researchers mitigate racemization during azetidine functionalization?

- Methodological Answer : Avoid strong bases or high temperatures during reactions. Opt for mild conditions (e.g., organocatalytic acylation at 0–25°C). Monitor enantiomeric excess (ee) at each step using chiral HPLC. For acid-sensitive intermediates, employ orthogonal protecting groups (e.g., Boc instead of benzoyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.